1,4-Bis(methoxydimethylsilyl)benzene

Übersicht

Beschreibung

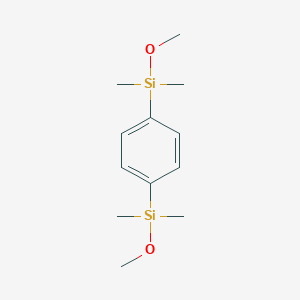

1,4-Bis(methoxydimethylsilyl)benzene is a chemical compound with the molecular formula C12H22O2Si2 and a molecular weight of 254.47 g/mol . It is characterized by the presence of two methoxydimethylsilyl groups attached to a benzene ring at the 1 and 4 positions. This compound is primarily used in research settings and is known for its applications in proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(methoxydimethylsilyl)benzene can be synthesized through a series of chemical reactions involving the introduction of methoxydimethylsilyl groups to a benzene ring. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. general methods involve the use of organosilicon reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The production methods in an industrial setting would likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(methoxydimethylsilyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The methoxydimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organosilicon reagents, catalysts, and solvents such as dichloromethane and toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions may yield various derivatives with different functional groups attached to the benzene ring .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(methoxydimethylsilyl)benzene has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and materials science research.

Medicine: While not directly used in therapeutic applications, it aids in the development of new drugs and diagnostic tools by providing insights into molecular interactions.

Wirkmechanismus

The mechanism of action of 1,4-Bis(methoxydimethylsilyl)benzene involves its interaction with various molecular targets and pathways. The methoxydimethylsilyl groups can form stable bonds with other molecules, facilitating the formation of complex structures. This property is particularly useful in proteomics research, where the compound helps in stabilizing protein structures for detailed analysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of methoxydimethylsilyl groups.

1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, differing in the number of methyl groups attached to the silicon atom.

1,4-Bis(ethoxydimethylsilyl)benzene: Similar structure with ethoxydimethylsilyl groups instead of methoxydimethylsilyl groups.

Uniqueness

1,4-Bis(methoxydimethylsilyl)benzene is unique due to the presence of methoxydimethylsilyl groups, which provide specific chemical properties such as enhanced stability and reactivity. These properties make it particularly useful in research applications where precise molecular interactions are required .

Biologische Aktivität

1,4-Bis(methoxydimethylsilyl)benzene, with the chemical formula CHOSi and CAS number 131182-68-8, is a silane compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its applications in research and potential therapeutic uses.

This compound is characterized by its dual methoxydimethylsilyl groups attached to a benzene ring. This structure contributes to its stability and reactivity, making it useful in organic synthesis and materials science. The compound's molecular weight is approximately 254.47 g/mol, and it is primarily synthesized through reactions involving organosilicon reagents under controlled conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The methoxydimethylsilyl groups can form stable bonds with proteins and enzymes, facilitating the study of protein structures and functions in proteomics research. This interaction is crucial for stabilizing protein conformations during analysis .

Potential Applications

Study 1: Proteomic Analysis Enhancement

In a study focused on enhancing proteomic analysis techniques, researchers employed this compound to stabilize protein samples during mass spectrometry. The results indicated improved resolution and sensitivity in detecting low-abundance proteins compared to traditional stabilizers.

Study 2: Drug Interaction Studies

Another study explored the interactions of this compound with various enzymes involved in metabolic pathways. The findings highlighted its potential role as a modulator of enzyme activity, suggesting that it could influence metabolic processes relevant to disease states .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 1,4-Bis(trimethylsilyl)benzene | Trimethylsilyl groups | Higher volatility; less stable than methoxydimethylsilyl derivatives |

| 1,4-Bis(dimethylsilyl)benzene | Dimethylsilyl groups | Lower reactivity; used in different synthetic pathways |

| 1,4-Bis(ethoxydimethylsilyl)benzene | Ethoxydimethylsilyl groups | Different solubility characteristics; potential for varied applications |

Eigenschaften

IUPAC Name |

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECZZRUEDMVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619735 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131182-68-8 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with the synthesis of BMSB and how does the research address them?

A1: The synthesis of BMSB, like many organic silicon monomers, involves complex procedures and often leads to unwanted side reactions []. These side reactions can significantly impact the quality and purity of the final BMSB product. The research tackles this challenge by developing a robust and reliable method for both qualitative and quantitative analysis of BMSB using high-resolution UPLC-TOFMS []. This method allows for the identification and quantification of BMSB and any impurities present, providing crucial information for optimizing synthesis conditions and ensuring the production of high-quality BMSB.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.